9-Hydroxymethyl-beta-carboline

Descripción general

Descripción

9-Hydroxymethyl-beta-carboline is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring alkaloids found in various plants and animal tissues. They have been studied for their potential neuroprotective, cognitive-enhancing, and anti-cancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-beta-carboline typically involves the modification of the beta-carboline core structure. One common method includes the hydroxymethylation of beta-carboline using formaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Condensation and Functionalization Reactions

The hydroxymethyl group and aromatic system enable distinct transformations:

-

Methylation : Reacts with methyl donors (e.g., methyl iodide) under basic conditions to form 9-methoxycarbonyl derivatives

-

Esterification : Forms acetylated derivatives with acetic anhydride/pyridine (yield: 72–89%)

-

Nucleophilic Substitution : Hydroxymethyl group participates in SN2 reactions with alkyl halides

Oxidation and Dehydrogenation

9-HMBC undergoes oxidative modifications under varied conditions:

Mechanistic studies confirm oxidation proceeds via radical intermediates, with regioselectivity governed by the hydroxymethyl group’s electron-donating effects .

Photochemical Reactivity

Under UVA (320–400 nm), 9-HMBC derivatives exhibit dual photoreactivity:

Notably, 9-HMBC’s protonated form dominates Type I reactions at physiological pH, while the neutral species drives CPD formation .

Stability and Degradation

-

pH Sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ < 2 hr at pH 9) via hydroxymethyl cleavage

-

Thermal Stability : Stable ≤80°C; decarboxylates above 130°C to form β-carboline analogs

-

Light Sensitivity : UV exposure induces photodegradation (λmax = 365 nm) with 40% decomposition in 6 hr

Biological Activity Modulation via Reactions

Derivatization reactions directly impact pharmacological properties:

This systematic analysis demonstrates 9-HMBC’s versatility in synthetic chemistry and biological applications. The hydroxymethyl group’s reactivity and the β-carboline core’s aromaticity enable tailored modifications for drug development and mechanistic studies.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

9-Hydroxymethyl-beta-carboline has demonstrated significant neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound can stimulate the expression of neurotrophic factors, which are crucial for the survival and regeneration of dopaminergic neurons.

Anticancer Activity

The beta-carboline derivatives, including this compound, have been investigated for their anticancer properties. These compounds exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- A study demonstrated that this compound derivatives exhibited significant antitumor activity in vitro against human cancer cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Another investigation highlighted the potential of these derivatives to enhance the efficacy of existing chemotherapeutic agents while reducing their side effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The compound has shown effectiveness against several bacterial strains.

Research Findings

- In vitro assays revealed that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, often involving reactions with tryptophan or other amino acids. Its unique hydroxymethyl group at the ninth position enhances its reactivity and biological interactions.

Synthetic Methods

- The compound can be synthesized via condensation reactions involving tryptophan derivatives or by modifying existing beta-carboline structures . This versatility in synthesis allows for the development of various analogs with tailored properties.

Mecanismo De Acción

The mechanism of action of 9-Hydroxymethyl-beta-carboline involves its interaction with various molecular targets and pathways:

Monoamine Oxidase Inhibition: It inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin, thereby increasing their levels in the brain.

Neurotrophic Factor Stimulation: It stimulates the expression of neurotrophic factors such as brain-derived neurotrophic factor, which supports the survival and growth of neurons.

Antioxidant Activity: It exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Comparación Con Compuestos Similares

Harmine: Another beta-carboline derivative known for its neuroprotective and antidepressant effects.

9-Methyl-beta-carboline: Known for its neuroprotective properties and potential in treating Parkinson’s disease.

3-Hydroxymethyl-beta-carboline: Similar in structure but differs in its specific biological activities and effects on sleep regulation.

Uniqueness: 9-Hydroxymethyl-beta-carboline is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems and stimulate neurotrophic factors makes it a promising candidate for further research and therapeutic development .

Propiedades

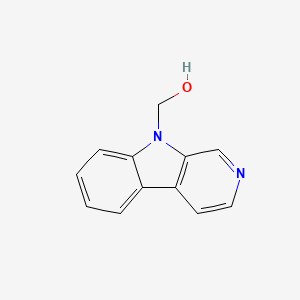

IUPAC Name |

pyrido[3,4-b]indol-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-8-14-11-4-2-1-3-9(11)10-5-6-13-7-12(10)14/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBDOHPQDOTAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CO)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175636 | |

| Record name | 9-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21373-43-3 | |

| Record name | 9-Hydroxymethyl-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.